Molecular Weight and Lipophilicity Differentiation: Target Compound vs. 3-(Benzylamino) and 3-Amino Congeners
The target compound possesses a molecular weight of 292.37 g/mol and a calculated LogP (XLogP3) of 2.1, compared to 262.35 g/mol (ΔMW = +30.0) and XLogP3 1.9 for the des-methoxy benzyl analog tert-butyl 3-(benzylamino)azetidine-1-carboxylate . The 3-amino congener (1-Boc-3-aminoazetidine) has a molecular weight of 172.22 g/mol (ΔMW = +120.1) and XLogP3 0.8 . The 4-methoxy substituent contributes 0.2 log units of additional lipophilicity over the benzyl analog while adding a hydrogen-bond acceptor site, which is consistent with class-level observations that para-methoxy groups on azetidine-phenyl systems enhance GAT-3 transporter binding [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 292.37; XLogP3 2.1 (predicted, PubChem) |
| Comparator Or Baseline | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate: MW 262.35, XLogP3 1.9; 1-Boc-3-aminoazetidine: MW 172.22, XLogP3 0.8 |
| Quantified Difference | ΔMW = +30.0 vs. benzyl analog; +120.1 vs. 3-amino analog; ΔXLogP3 = +0.2 vs. benzyl analog; +1.3 vs. 3-amino analog |
| Conditions | Calculated XLogP3 values (PubChem prediction algorithm); no experimental logP/logD data available for the target compound |
Why This Matters
Higher molecular weight and lipophilicity relative to simpler analogs directly impacts CNS multiparameter optimization (MPO) scores and permeability predictions, making the target compound more suitable for programs requiring balanced CNS penetration versus peripheral restriction.
- [1] Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel γ-aminobutyric acid uptake inhibitors: Synthesis, biological evaluation, and structure-activity relationship. Eur J Med Chem. 2010;45(6):2453-2466. View Source
